8-(3,5-dimethyl-1-benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one
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Overview
Description
8-(3,5-dimethyl-1-benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is a complex organic compound that features a benzofuran ring fused with a chromenone structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,5-dimethyl-1-benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one typically involves multiple steps, including the formation of the benzofuran and chromenone rings. Key transformations in the synthesis include copper-mediated and palladium-catalyzed coupling reactions, as well as iodine-induced cyclization . These reactions require precise conditions, such as specific temperatures, solvents, and catalysts, to ensure the successful formation of the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
8-(3,5-dimethyl-1-benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce hydrogenated compounds.
Scientific Research Applications
8-(3,5-dimethyl-1-benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(3,5-dimethyl-1-benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: A compound with a benzofuran structure used in medicinal chemistry.
Uniqueness
8-(3,5-dimethyl-1-benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is unique due to its fused benzofuran and chromenone rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H14O5 |
---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
8-(3,5-dimethyl-1-benzofuran-2-yl)-[1,3]dioxolo[4,5-g]chromen-6-one |
InChI |
InChI=1S/C20H14O5/c1-10-3-4-15-12(5-10)11(2)20(25-15)14-7-19(21)24-16-8-18-17(6-13(14)16)22-9-23-18/h3-8H,9H2,1-2H3 |
InChI Key |
NLWVPEMALHZXDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C3=CC(=O)OC4=CC5=C(C=C34)OCO5 |
Origin of Product |
United States |
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